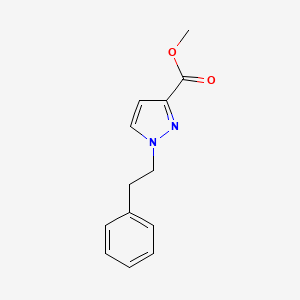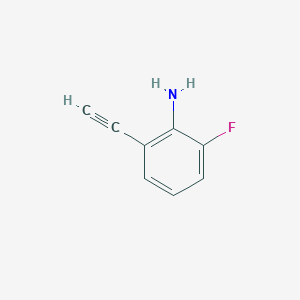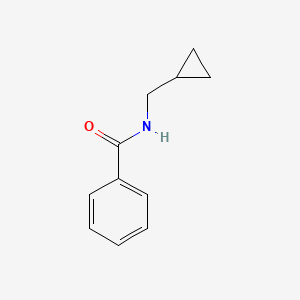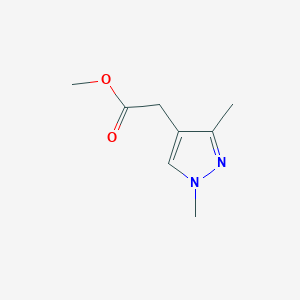
methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-phenylethyl)-1H-pyrazole-3-carboxylate, also known as Methylphenylpyrazole Carboxylate (MPPC), is a synthetic pyrazole derivative that has been recently studied for its potential applications in various scientific fields. MPPC is a non-toxic and non-volatile compound that is soluble in water and organic solvents, making it a useful and versatile molecule for research purposes.
Scientific Research Applications
MPPC has been studied for its potential applications in various scientific fields, including biology, chemistry, and medicine. In biology, MPPC has been used to study the biochemical and physiological effects of various drugs on cells and organisms, as well as to study the mechanisms of action of enzymes and proteins. In chemistry, MPPC has been used to study the properties of drug-receptor interactions, as well as to develop new synthetic pathways and catalysts. In medicine, MPPC has been studied for its anti-inflammatory, anti-bacterial, and anti-cancer properties.
Mechanism of Action
MPPC is believed to act by binding to specific receptors on the surface of cells, resulting in the activation or inhibition of certain cellular processes. Specifically, MPPC has been found to interact with the G-protein coupled receptors (GPCRs) and the nuclear receptors (NRs). By binding to these receptors, MPPC can modulate the activity of various enzymes and proteins, resulting in changes in the biochemical and physiological properties of the cell or organism.
Biochemical and Physiological Effects
MPPC has been found to have a variety of biochemical and physiological effects on cells and organisms. In particular, MPPC has been found to modulate the activity of various enzymes and proteins, resulting in changes in the expression of genes, the production of hormones and neurotransmitters, and the release of inflammatory mediators. Additionally, MPPC has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
MPPC has several advantages for use in laboratory experiments. Firstly, MPPC is a non-toxic and non-volatile compound that is soluble in water and organic solvents, making it easy to work with and handle. Additionally, MPPC has a low cost and is readily available, making it a suitable and cost-effective molecule for research purposes. However, there are some limitations to using MPPC in laboratory experiments. For example, MPPC has a relatively low solubility in water, and the synthesis process can be complicated and time-consuming.
Future Directions
There are several potential future directions for the research and application of MPPC. Firstly, further research into the biochemical and physiological effects of MPPC could be conducted in order to better understand its mechanism of action and its potential therapeutic applications. Additionally, research into the synthesis of MPPC could be conducted in order to develop more efficient and cost-effective methods for producing the molecule. Finally, research into the development of new synthetic pathways and catalysts could be conducted in order to expand the range of potential applications for MPPC.
Synthesis Methods
MPPC is synthesized through a multi-step process, beginning with the condensation of phenylacetic acid with ethylacetoacetate in the presence of sodium ethoxide. This reaction produces ethyl 2-phenylacetoacetate, which is then reacted with hydrazine to form 2-phenyl-2-hydrazinopropionic acid. Finally, the acid is heated with methyl iodide to produce MPPC.
properties
IUPAC Name |
methyl 1-(2-phenylethyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-17-13(16)12-8-10-15(14-12)9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNAGLBSLDLAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B6600216.png)
methanone](/img/structure/B6600228.png)



![8-bromo-1H,3H,4H-pyrano[4,3-c]pyridin-4-one](/img/structure/B6600252.png)

![N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enamide](/img/structure/B6600268.png)



